(1-Methylcyclopentyl)methanamine hydrochloride
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Overview
Description
(1-Methylcyclopentyl)methanamine hydrochloride: is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclopentyl)methanamine hydrochloride typically involves the reaction of (1-Methylcyclopentyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Material: (1-Methylcyclopentyl)methanamine
Reagent: Hydrochloric acid
Reaction Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete conversion to the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: (1-Methylcyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Chemistry: (1-Methylcyclopentyl)methanamine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new chemical reactions .
Biology: In biological research, the compound is used to study the effects of amine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: It is used as an intermediate in the synthesis of drugs targeting various diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of coatings and adhesives .
Mechanism of Action
The mechanism of action of (1-Methylcyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Cyclopentylamine hydrochloride
- Cyclohexylamine hydrochloride
- (1-Methylcyclohexyl)methanamine hydrochloride
Comparison: (1-Methylcyclopentyl)methanamine hydrochloride is unique due to its specific cyclopentyl structure with a methyl group at the 1-position. This structural feature imparts distinct chemical and physical properties compared to other similar compounds. For example, the presence of the methyl group can influence the compound’s reactivity and interaction with other molecules .
Properties
IUPAC Name |
(1-methylcyclopentyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(6-8)4-2-3-5-7;/h2-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHREEAGZNSGMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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